molecular formula C6H10N4 B1500490 5-ethyl-2-hydrazinylPyrimidine

5-ethyl-2-hydrazinylPyrimidine

Cat. No. B1500490
M. Wt: 138.17 g/mol
InChI Key: UZCLGZIYBOALSG-UHFFFAOYSA-N
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Patent
US07919528B2

Procedure details

To a solution of 2-chloro-5-ethylpyrimidine (0.31 g, 2.2 mmol) in MeOH (5 mL) was added hydrazine monohydrate (1.0 mL, 20.6 mmol). After stirring for 16 h at 50° C., the solution was cooled to room temperature and purified by reverse phase HPLC to give 0.24 g (80%) of the title compound as a white solid. MH+139.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH3:9])=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>CO>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH3:9])=[CH:4][N:3]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CC
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(N)C1=NC=C(C=N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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